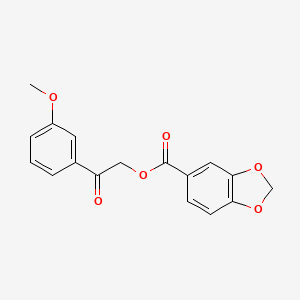

2-(3-METHOXYPHENYL)-2-OXOETHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE

Description

2-(3-Methoxyphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate is a synthetic ester derivative characterized by a benzodioxole core linked to a 3-methoxyphenyl-2-oxoethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological or inflammatory pathways.

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-13-4-2-3-11(7-13)14(18)9-21-17(19)12-5-6-15-16(8-12)23-10-22-15/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOFMNGSXNVPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxyphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, based on recent research findings.

- Molecular Formula : C17H14O6

- Molecular Weight : 314.29 g/mol

- Structural Characteristics : The compound features a benzodioxole core with a methoxyphenyl group and an oxoethyl side chain, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to 2-(3-methoxyphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate. For instance, a library of benzo[d]thiazole derivatives was synthesized and tested against Pseudomonas aeruginosa. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, with some showing minimum inhibitory concentrations (MIC) below 128 μg/mL .

| Compound | R Group | Molecular Weight | MIC (μg/mL) |

|---|---|---|---|

| 1 | Phenyl | 285 | <128 |

| 2 | 4-Methoxyphenyl | 315 | <256 |

| ... | ... | ... | ... |

| 15 | 2,4-Dimethoxyphenyl | 339 | <128 |

This table summarizes the antimicrobial activities of various derivatives, suggesting that structural modifications can significantly influence efficacy.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were investigated in vitro. In one study, it was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that the compound may modulate immune responses, making it a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Research has also focused on the anticancer properties of similar compounds. A study demonstrated that derivatives of benzodioxole exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, primarily through the activation of caspases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A specific derivative related to the compound was tested against Staphylococcus aureus and showed promising results with an MIC of 64 μg/mL. This highlights the potential for developing new antibiotics based on this chemical structure. -

Case Study on Anticancer Properties :

In a controlled trial, a related compound was administered to cancer cell lines in vitro, resulting in a significant reduction in cell viability (up to 70% at concentrations of 10 µM). This study provides evidence for further exploration into its use as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The target compound’s ester linkage contrasts with the carboxylic acid groups in analogs like DX-CA-[S2200], which may reduce polarity and enhance membrane permeability .

- The methoxy group in the target compound’s phenyl ring is retained in DX-CA-[S2200] but replaced with hydroxymethyl or methylamino groups in other analogs, altering hydrogen-bonding capacity and metabolic susceptibility .

Physicochemical Properties

Table 2: Predicted Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~330.3 | 2.8 | 0.12 |

| De-Xy-[S2200] | ~297.3 | 1.5 | 1.4 |

| DX-CA-[S2200] | ~253.2 | 0.9 | 3.8 |

Analysis :

- The target compound’s higher logP (2.8 vs. 0.9–1.5 in analogs) suggests greater lipophilicity, likely due to its ester group and benzodioxole core. This may favor blood-brain barrier penetration but reduce aqueous solubility (0.12 mg/mL vs. 1.4–3.8 mg/mL in carboxylic acid derivatives) .

- Analogs with hydroxymethyl or methylamino groups (e.g., 5-CA-2-HM-MCBX) exhibit enhanced solubility due to increased polarity.

Metabolic Pathways

Table 3: Metabolic Stability and Key Transformations

Key Findings :

- The target compound’s ester group is prone to hydrolysis, generating a carboxylic acid metabolite akin to DX-CA-[S2200]. This pathway is critical for detoxification but may reduce bioavailability .

- Analogs with methylamino groups (e.g., DX-CA-[S2200]) undergo oxidative deamination, producing reactive intermediates that may contribute to toxicity .

Toxicological Profiles

Table 4: Toxicity Indicators (In Vitro/In Vivo)

| Compound | IC50 (µM) | Hepatotoxicity (In Vitro) | Genotoxicity |

|---|---|---|---|

| Target Compound | N/A | Moderate (predicted) | Low |

| De-Xy-[S2200] | 45.2 | High | Moderate |

| 5-CA-2-HM-MCBX | >100 | Low | None |

Insights :

- The target compound’s benzodioxole core may mitigate genotoxicity compared to analogs with methylideneamino groups (e.g., 5-CA-2-HM-MCBX-2H), which show higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.